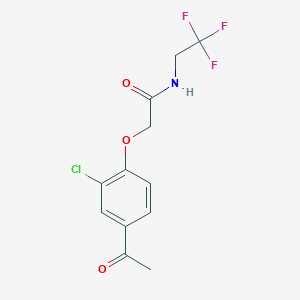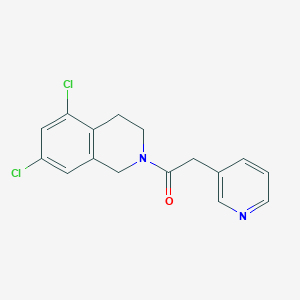![molecular formula C17H18N2O3 B7632235 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid](/img/structure/B7632235.png)
2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid, also known as MPPCP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of NMDA receptor antagonists, which are known to have a significant impact on the central nervous system.
Applications De Recherche Scientifique
2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid has been widely studied for its potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid has been shown to have a significant impact on the central nervous system. Specifically, 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid is known to act as an NMDA receptor antagonist, which means that it can block the activity of these receptors in the brain. This has led to a variety of potential applications, including the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid is related to its ability to block the activity of NMDA receptors in the brain. NMDA receptors are a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. When activated, these receptors allow calcium ions to enter the cell, which triggers a variety of downstream signaling pathways. 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid acts as a competitive antagonist of the NMDA receptor, which means that it binds to the same site as the neurotransmitter glutamate and prevents its activation. This results in a reduction in calcium influx and downstream signaling, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. In general, 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid has been shown to have a significant impact on neuronal function, including changes in synaptic plasticity, learning, and memory. Additionally, 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid has been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid for lab experiments is its ability to selectively block NMDA receptors. This allows researchers to study the role of these receptors in various physiological and pathological processes. Additionally, 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid has a relatively long half-life, which makes it useful for long-term studies. However, there are also limitations to the use of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid in lab experiments. For example, 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid can have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid. One area of interest is in the development of more selective NMDA receptor antagonists that can be used to target specific subtypes of these receptors. Additionally, there is interest in exploring the potential therapeutic applications of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, there is interest in studying the long-term effects of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid on neuronal function and exploring its potential applications as a research tool for studying synaptic plasticity and learning and memory.
Méthodes De Synthèse
The synthesis of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid involves a multi-step process that begins with the reaction of 2-methylbenzyl chloride with sodium cyanide to produce 2-methylbenzonitrile. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-methylphenyl)acrylate. The final step involves the reaction of ethyl 2-(2-methylphenyl)acrylate with pyridine-4-carboxamide to produce 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid. The purity of the synthesized compound is typically confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-4-2-3-5-14(12)10-15(17(21)22)11-19-16(20)13-6-8-18-9-7-13/h2-9,15H,10-11H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGUZSWULIKRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CNC(=O)C2=CC=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)
![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![3-bromo-5-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]benzamide](/img/structure/B7632178.png)
![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)
![Tert-butyl 3-(4,4,4-trifluorobutan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7632200.png)
![(2S,3S)-3-methyl-2-[[2-(5-methylthiophen-2-yl)acetyl]amino]pentanoic acid](/img/structure/B7632202.png)
![N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7632204.png)
![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)

![(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B7632228.png)
![1-Methyl-5-[4-(pyridine-4-carbonyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7632244.png)
![3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632253.png)